molecular formula C13H15BrO2 B5402313 Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- CAS No. 73709-54-3

Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]-

Cat. No.: B5402313
CAS No.: 73709-54-3
M. Wt: 283.16 g/mol
InChI Key: GZGMNLNQWODJCF-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- is an organic compound with the molecular formula C13H15BrO2 It is a derivative of cyclohexanone, where a hydroxymethyl group is attached to the second carbon of the cyclohexanone ring, and a bromophenyl group is attached to the hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- typically involves the reaction of cyclohexanone with 4-bromobenzaldehyde in the presence of a suitable catalyst. One common method is the aldol condensation reaction, where cyclohexanone and 4-bromobenzaldehyde are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is then subjected to acidic workup to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- involves its interaction with specific molecular targets and pathways. The hydroxymethyl and bromophenyl groups can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanone, 2-[(4-chlorophenyl)hydroxymethyl]-
  • Cyclohexanone, 2-[(4-fluorophenyl)hydroxymethyl]-
  • Cyclohexanone, 2-[(4-methylphenyl)hydroxymethyl]-

Uniqueness

Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]- is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogen atoms or substituents .

Properties

IUPAC Name

2-[(4-bromophenyl)-hydroxymethyl]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h5-8,11,13,16H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGMNLNQWODJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345328
Record name Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73709-54-3
Record name Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]-
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Cyclohexanone, 2-[(4-bromophenyl)hydroxymethyl]-

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